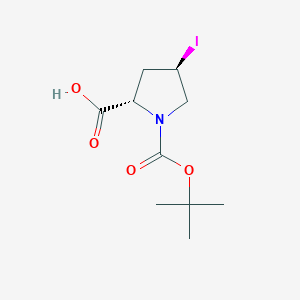
(2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-1-(叔丁氧羰基)-4-碘吡咯烷-2-羧酸是一种手性化合物,属于吡咯烷衍生物类。其特征在于吡咯烷环的4位存在叔丁氧羰基(Boc)保护基和一个碘原子。由于其独特的结构特征和反应活性,该化合物在有机合成和药物化学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
(2S,4R)-1-(叔丁氧羰基)-4-碘吡咯烷-2-羧酸的合成通常包括以下步骤:
起始原料: 合成从市售的(2S,4R)-4-羟基脯氨酸开始。
保护: 使用叔丁氧羰基(Boc)酸酐保护(2S,4R)-4-羟基脯氨酸的氨基,形成(2S,4R)-1-(叔丁氧羰基)-4-羟基脯氨酸。
碘化: 然后,在咪唑存在下,使用碘和三苯基膦等试剂将4位的羟基转化为碘原子。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。这包括使用自动化反应器、精确控制反应条件以及高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
(2S,4R)-1-(叔丁氧羰基)-4-碘吡咯烷-2-羧酸会发生各种化学反应,包括:
取代反应: 碘原子可以被其他亲核试剂(如胺、硫醇和醇盐)取代。
还原反应: 可以使用钯碳(Pd/C)和氢气等还原剂将碘原子还原为氢原子。
氧化反应: 该化合物可以发生氧化反应,形成相应的氧代衍生物。
常见试剂和条件
取代: 在极性非质子溶剂中使用叠氮化钠(NaN3)或硫醇钾(KSR)等试剂。
还原: 在钯碳(Pd/C)存在下使用氢气(H2)。
氧化: 使用高锰酸钾(KMnO4)或三氧化铬(CrO3)等氧化剂。
主要生成物
取代: 形成(2S,4R)-1-(叔丁氧羰基)-4-叠氮吡咯烷-2-羧酸。
还原: 形成(2S,4R)-1-(叔丁氧羰基)-4-羟基吡咯烷-2-羧酸。
氧化: 形成(2S,4R)-1-(叔丁氧羰基)-4-氧代吡咯烷-2-羧酸。
科学研究应用
(2S,4R)-1-(叔丁氧羰基)-4-碘吡咯烷-2-羧酸在科学研究中有多种应用:
化学: 用作合成复杂有机分子和天然产物的构建块。
生物学: 用于研究酶机制和蛋白质-配体相互作用。
医学: 研究其在药物开发中的潜在用途,特别是在合成抗病毒和抗癌药物中。
工业: 用于精细化学品的生产,以及作为农药合成中的中间体。
作用机制
(2S,4R)-1-(叔丁氧羰基)-4-碘吡咯烷-2-羧酸的作用机制主要基于其进行取代反应的能力。4位的碘原子具有很高的反应活性,可以被各种亲核试剂取代,从而形成不同的衍生物。这些衍生物可以与酶和受体等生物靶标相互作用,调节它们的活性并产生治疗作用。
相似化合物的比较
类似化合物
- (2S,4R)-1-(叔丁氧羰基)-4-氟吡咯烷-2-羧酸
- (2S,4R)-1-(叔丁氧羰基)-4-氰基吡咯烷-2-羧酸
- (2S,4R)-1-(叔丁氧羰基)-4-羟基吡咯烷-2-羧酸
独特性
(2S,4R)-1-(叔丁氧羰基)-4-碘吡咯烷-2-羧酸中存在碘原子使其与类似物相比具有独特的特点。碘原子为通过取代反应进一步官能化提供了途径,使其成为有机合成中的一个多功能中间体。此外,该化合物的手性性质增加了其在合成对映异构体纯净药物中的价值。
属性
分子式 |
C10H16INO4 |
|---|---|
分子量 |
341.14 g/mol |
IUPAC 名称 |
(2S,4R)-4-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16INO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |
InChI 键 |
HUIYBICAHAZFLK-RQJHMYQMSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)I |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



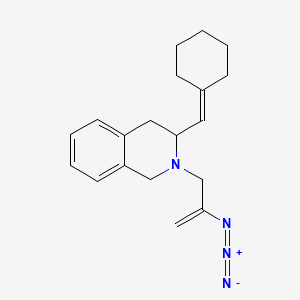

![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)
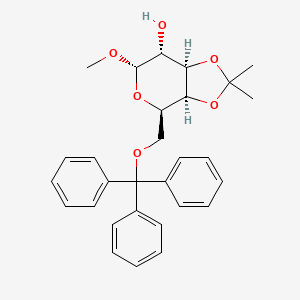

![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
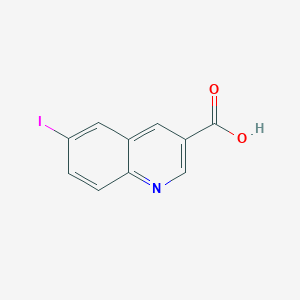
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)
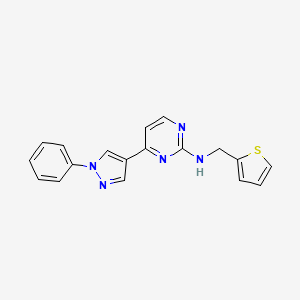
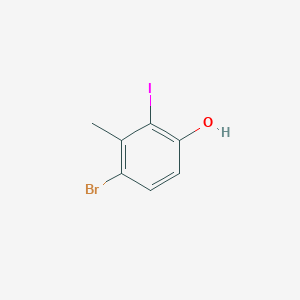
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11831336.png)
